(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide
Overview
Description
“N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” has been used as an organocatalyst in organic chemistry over the last decade . It activates substrates and stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Synthesis Analysis
The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . A bioreduction system containing 50 mM of 3,5-bis(trifluoromethyl) acetophenone and 60 g l(-1) of resting cells, employing ethanol (6.0 %, v/v) and glycerol (0.5 %, v/v) as dual cosubstrate, was established for efficient synthesis .Molecular Structure Analysis
The key feature of these catalysts is their ability to activate substrates and stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .Chemical Reactions Analysis
These catalysts are used extensively in promoting organic transformations .Scientific Research Applications
Organocatalysis in Synthesis
(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide is primarily utilized in organocatalysis. It has been effectively applied in the synthesis of chiral compounds. For instance, its stereoselective properties were tested in the Friedel–Crafts alkylation of indole with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, producing chiral 5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones. This demonstrates its utility in creating complex, chiral molecular structures (Najda-Mocarska et al., 2018).
Hydrogen Bonding in Organocatalysis
Another significant aspect of this compound is its role in hydrogen bonding, which is crucial in organocatalysis. It helps stabilize developing negative charges in transition states via double hydrogen bonding. This mechanism is integral in facilitating various organic transformations, making it a key player in the development of H-bond organocatalysts (Zhang, Bao, & Xing, 2014).
Alternative Functional Groups in Catalysis
The exploration of alternatives to the 3,5-bis(trifluoromethyl)phenyl moieties in thioureas has also been a topic of research. By replacing these common motifs with tailorable functional groups, like ester or sulfone aryls, similar catalytic activities can be achieved. This research expands the applications and versatility of thiourea catalysts in organocatalysis (Nickisch, Gabrielsen, & Meier, 2020).
Application in Solar Cells
In addition to its catalytic uses, this compound has found applications in the field of renewable energy. It has been utilized in dye-sensitized solar cells (DSSCs), where thiourea derivatives were used as novel additives in gel polymer electrolytes. These derivatives significantly influenced the performance and efficiency of DSSCs, demonstrating the compound's potential in sustainable energy technologies (Karthika et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as (thio)urea derivatives, have been used as organocatalysts in organic chemistry . They are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
Similar compounds, such as (thio)urea derivatives, activate substrates and subsequently stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding . This suggests that our compound might interact with its targets in a similar manner.
Biochemical Pathways
(thio)urea derivatives, which share structural similarities with our compound, are used extensively in promoting organic transformations . This suggests that our compound might also affect various biochemical pathways, leading to different downstream effects.
Pharmacokinetics
For instance, 3,5-Bis(trifluoromethyl)thiophenol, a related compound, is insoluble in water but soluble in alcohol and ether .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound might play a role in promoting organic transformations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 3,5-Bis(trifluoromethyl)thiophenol, a related compound, is sensitive to moisture and needs to be stored away from strong oxidizing agents . Therefore, it’s reasonable to assume that similar environmental factors might also influence the action of our compound.
Future Directions
Properties
IUPAC Name |
(2S)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F6N3OS/c1-21(2,3)18(19(33)32(4)13-14-8-6-5-7-9-14)31-20(34)30-17-11-15(22(24,25)26)10-16(12-17)23(27,28)29/h5-12,18H,13H2,1-4H3,(H2,30,31,34)/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFFYVVCUVYZPE-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F6N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659277 | |
Record name | N-Benzyl-N~2~-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-N,3-dimethyl-L-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959979-30-7 | |
Record name | N-Benzyl-N~2~-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-N,3-dimethyl-L-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 959979-30-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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